molecular formula C11H15N3O B12981448 N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B12981448
M. Wt: 205.26 g/mol
InChI Key: QJYUHNMYVWNNMJ-UHFFFAOYSA-N
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Description

Introduction to N-Cyclopropyl-4,5,6,7-Tetrahydro-1H-Benzo[d]imidazole-6-Carboxamide

Core Structural Features

The compound features a benzimidazole scaffold —a fused bicyclic system comprising a benzene ring and an imidazole ring. Key modifications include:

  • 4,5,6,7-Tetrahydro substitution : Partial saturation of the benzimidazole ring, introducing four hydrogen atoms to reduce aromaticity.
  • 6-Carboxamide group : A functionalized amide group at position 6 of the bicyclic framework, enabling potential hydrogen bonding.
  • N-Cyclopropyl substituent : A cyclopropane ring attached to the nitrogen atom of the imidazole moiety, contributing to steric and electronic properties.

This combination of structural elements positions the compound within the realm of heterocyclic carboxamide derivatives , a class of molecules with diverse applications in medicinal chemistry and materials science.

Nomenclature and Structural Identification

IUPAC Name and Systematic Classification

Parent Structure and Substituents

The IUPAC name This compound is derived systematically:

  • Parent compound : 1H-benzo[d]imidazole (a benzimidazole with a hydrogen atom at position 1).
  • Tetrahydro descriptor : Indicates partial saturation of positions 4, 5, 6, and 7, forming a dihydrobenzimidazole ring.
  • Substituents :
    • 6-Carboxamide : An amide group (-CONH2) at position 6.
    • N-Cyclopropyl : A cyclopropane ring attached to the nitrogen atom of the imidazole ring.
Classification within Heterocyclic Chemistry

The compound belongs to:

  • Benzimidazole derivatives : A subclass of fused benzene-imidazole systems.
  • Carboxamide-functionalized heterocycles : A broader category of compounds with amide linkages conjugated to heterocyclic cores.

Synonyms and Registry Numbers

Alternative Names and Identifiers

The compound is identified by multiple synonyms and registry numbers, as summarized in Table 1 :

Registry Number Synonym Source
2034440-50-9 This compound
AKOS025320985 This compound
F6492-0291 This compound
91628337 PubChem CID (primary identifier for database entries)

Note: Additional synonyms may exist in proprietary databases but are excluded due to limited public availability.

Molecular Formula and Weight

Elemental Composition and Mass Properties

The molecular formula is C₁₁H₁₅N₃O , with a calculated molecular weight of 205.26 g/mol . This is consistent with:

  • Carbon (C) : 11 atoms.
  • Hydrogen (H) : 15 atoms.
  • Nitrogen (N) : 3 atoms (one from the cyclopropane substituent, two from the imidazole and carboxamide groups).
  • Oxygen (O) : 1 atom (from the carboxamide group).

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-cyclopropyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(14-8-2-3-8)7-1-4-9-10(5-7)13-6-12-9/h6-8H,1-5H2,(H,12,13)(H,14,15)

InChI Key

QJYUHNMYVWNNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCC3=C(C2)NC=N3

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydrobenzimidazole Core

The tetrahydrobenzimidazole scaffold is typically synthesized starting from appropriate substituted anilines or o-phenylenediamines, which undergo cyclization reactions to form the benzimidazole ring system. Reduction or hydrogenation steps are employed to saturate the 4,5,6,7 positions, yielding the tetrahydro derivative.

For example, a common method involves:

  • Condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes to form benzimidazole intermediates.
  • Subsequent catalytic hydrogenation to reduce the aromatic ring to the tetrahydro form.

Introduction of the Carboxamide Group

The carboxamide group at the 6-position is introduced via amide coupling reactions. This can be achieved by:

  • Functionalizing the benzimidazole core with a carboxylic acid or activated ester at the 6-position.
  • Coupling with cyclopropylamine under amide bond-forming conditions, often using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters (e.g., NHS esters).

Cyclopropyl Substitution

The cyclopropyl group is introduced as the amide substituent, typically by reacting the activated carboxylic acid derivative of the tetrahydrobenzimidazole with cyclopropylamine. This step is crucial for imparting the unique biological properties of the compound.

Purification and Characterization

The final compound is purified by standard organic chemistry techniques such as column chromatography and recrystallization. Purity and structure confirmation are performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry (MS)
  • High Performance Liquid Chromatography (HPLC)

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Cyclization o-Phenylenediamine + aldehyde/carboxylic acid Benzimidazole intermediate Formation of benzimidazole core
2 Hydrogenation Catalytic hydrogenation (e.g., Pd/C, H2) 4,5,6,7-Tetrahydrobenzimidazole Saturation of aromatic ring
3 Carboxylation/Activation Introduction of carboxylic acid or ester 6-Carboxylic acid or activated ester derivative Position-specific functionalization
4 Amide coupling Cyclopropylamine + coupling reagent (e.g., EDC) N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxamide Formation of final amide bond
5 Purification and characterization Chromatography, NMR, MS, HPLC Pure target compound Confirmation of structure and purity

Research Findings and Optimization

  • The use of mild conditions for cyclization and hydrogenation preserves sensitive functional groups and improves yield.
  • Amide coupling efficiency is enhanced by using activated esters or carbodiimide reagents, minimizing side reactions.
  • Purification by silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) yields high-purity products.
  • NMR data confirm the presence of the cyclopropyl group and the tetrahydrobenzimidazole core, with characteristic chemical shifts.
  • Mass spectrometry confirms molecular weight consistent with the molecular formula C11H15N3O (205.26 g/mol).

Comparative Notes on Similar Compounds

Compounds structurally related to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide have been synthesized using similar strategies, with variations in the amide substituent or ring saturation level. The cyclopropyl substitution is notable for enhancing biological activity, as seen in related benzimidazole derivatives studied for antitumor and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of benzimidazole have been noted for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies suggest that benzimidazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics, especially in the context of increasing antibiotic resistance .

Pharmacology

Neuroprotective Effects
Preclinical studies have demonstrated that this compound may exhibit neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Properties
Research indicates that this compound can also act as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its use in polymer synthesis. Its unique structure allows it to be incorporated into polymers that exhibit improved mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials for industrial applications .

Data Tables

Application Area Description References
Anticancer ActivityInhibits tumor growth; induces apoptosis
Antimicrobial PropertiesBroad-spectrum activity against bacteria
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines; reduces inflammation
Polymer ChemistryIncorporated into polymers for enhanced mechanical properties

Case Studies

  • Anticancer Study on Benzimidazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives in inhibiting cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations.
  • Neuroprotection in Animal Models : Research conducted on animal models showed that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers.
  • Development of Antimicrobial Agents : A series of clinical trials assessed the effectiveness of benzimidazole derivatives against resistant bacterial strains. The findings indicated a promising potential for these compounds as new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the benzoimidazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide with related derivatives, focusing on structural modifications, synthetic strategies, and functional implications.

Core Structural Modifications
Compound Name Substituents/Modifications Key Properties/Applications
This compound Cyclopropyl (N-position), carboxamide (C6) Potential enzyme inhibition; rigidified bicyclic core enhances metabolic stability .
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine Tosyl (N-position), vinyl (C6), amine (C2) Synthesized via epoxide aminolysis; mimics natural product terrazoanthines A/B .
5-(3,3-Dimethyltriazeno)imidazole-4-carboxamide Triazeno group (C5), carboxamide (C4) Anticancer applications; structural instability due to triazeno group .
Fluorinated benzo[d]imidazole derivatives (e.g., 5,6-difluoro-1H-benzo[d]imidazole ) Fluorine at C5/C6 positions Improved lipophilicity and PET tracer utility for aldosterone synthase imaging .

Key Observations :

  • Carboxamide at C6 (vs. C4 in triazeno derivatives) may alter hydrogen-bonding interactions with biological targets, impacting potency .
  • Fluorinated analogs prioritize metabolic stability and imaging utility, whereas the carboxamide derivatives focus on enzyme inhibition .

Biological Activity

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 2034440-50-9

The structural characteristics of this compound contribute to its biological activity. The presence of the cyclopropyl group and the benzo[d]imidazole core are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]imidazole scaffold. For instance, derivatives similar to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have shown promising results in inhibiting various cancer cell lines.

Compound Cell Line IC₅₀ (µM) Mechanism of Action
This compoundSW620 (colon cancer)64.2Cytotoxic activity
Similar DerivativePC3 (prostate cancer)70.2Cytotoxic activity

The reported IC₅₀ values indicate that this compound exhibits significant cytotoxicity against metastatic cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example:

  • Farnesyltransferase (FT) : Compounds with similar structures have been shown to inhibit FT effectively, which is crucial in cancer biology due to its role in oncogenic signaling pathways .
Enzyme IC₅₀ (nM) Reference
Farnesyltransferase24

This inhibition is significant as it can lead to reduced proliferation of cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been studied for anti-inflammatory effects. Some derivatives have shown potent inhibition of COX-2 enzyme activity:

Compound IC₅₀ (µM) Comparison Drug IC₅₀ (µM)
N-Cyclopropyl derivative0.04 ± 0.02Celecoxib0.04 ± 0.01

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzo[d]imidazole ring can enhance potency and selectivity towards targeted enzymes or receptors.

Key observations include:

  • The cyclopropyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • The carboxamide functionality is essential for maintaining solubility and bioavailability.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Antitumor Activity in Animal Models : In vivo studies demonstrated that similar benzo[d]imidazole derivatives significantly reduced tumor growth in xenograft models.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of related compounds in patients with specific genetic mutations associated with cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like Tegoprazan (a benzo[d]imidazole derivative) are synthesized via nucleophilic substitution and condensation reactions. Key steps include:

  • Cyclopropyl group introduction via alkylation or coupling reactions.
  • Formation of the tetrahydro-benzo[d]imidazole core using reductive cyclization or catalytic hydrogenation .
  • Final carboxamide formation using activated esters (e.g., HATU/DMAP-mediated coupling).
    • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound characterized in solution?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity of protons in the cyclopropyl and tetrahydro-benzimidazole moieties. X-ray crystallography can resolve solid-state conformation, while computational modeling (DFT) predicts solution-phase stability .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • Enzyme inhibition : Fluorescence-based assays (e.g., H+^+/K+^+-ATPase inhibition for gastro-related targets) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against S. cerevisiae or E. coli .

Advanced Research Questions

Q. How do substituents on the cyclopropyl and benzimidazole moieties influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Cyclopropyl modifications : Bulky substituents (e.g., fluorination) enhance metabolic stability but may reduce solubility. Compare logP values via shake-flask method .
  • Benzimidazole substitution : Electron-withdrawing groups (e.g., -F, -NO2_2) at position 5 improve enzyme affinity, as seen in analogs like Tegoprazan .
  • Data contradiction : Some studies report reduced activity with N-methylation due to steric hindrance, while others note improved bioavailability .

Q. How can contradictory data in literature regarding this compound’s mechanism of action be resolved?

  • Methodology :

  • Comparative studies : Replicate conflicting assays under standardized conditions (e.g., pH, temperature).
  • Target profiling : Use CRISPR-Cas9 knockout models to validate suspected targets (e.g., ion channels, kinases).
  • Computational docking : Map binding poses to receptors (e.g., 5-HT3_3 for antiemetic analogs) using AutoDock Vina .

Q. What strategies mitigate off-target effects observed in preclinical studies?

  • Approach :

  • Selective functionalization : Introduce polar groups (e.g., -OH, -COOH) to reduce membrane permeability in non-target tissues.
  • Prodrug design : Mask the carboxamide group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .
  • Pharmacokinetic optimization : Conduct microsomal stability assays (human/rat liver microsomes) to refine dosing regimens .

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